molecular formula C8H9NO4 B3057242 (1R)-1-(4-nitrophenyl)ethane-1,2-diol CAS No. 77977-74-3

(1R)-1-(4-nitrophenyl)ethane-1,2-diol

Cat. No.: B3057242
CAS No.: 77977-74-3
M. Wt: 183.16 g/mol
InChI Key: YOJHBFHEOQUUAR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(4-nitrophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a nitrophenyl group attached to an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-nitrophenyl)ethane-1,2-diol typically involves the reduction of a precursor compound, such as (4-nitrophenyl)acetaldehyde, using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require specific temperature and pH control to ensure the desired stereochemistry.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the reduction of nitro groups under controlled conditions. The choice of catalyst, pressure, and temperature are critical factors in optimizing yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups in the ethane-1,2-diol moiety can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of (4-nitrophenyl)acetone or (4-nitrophenyl)acetic acid.

    Reduction: Formation of (1R)-1-(4-aminophenyl)ethane-1,2-diol.

    Substitution: Formation of this compound ethers or esters.

Scientific Research Applications

(1R)-1-(4-nitrophenyl)ethane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition studies due to its structural similarity to natural substrates.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-nitrophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the ethane-1,2-diol moiety can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s effects are mediated through pathways involving redox reactions and molecular recognition processes.

Comparison with Similar Compounds

  • (1S)-1-(4-nitrophenyl)ethane-1,2-diol
  • (1R)-1-(4-aminophenyl)ethane-1,2-diol
  • (1R)-1-(4-nitrophenyl)propane-1,2-diol

Comparison:

    (1S)-1-(4-nitrophenyl)ethane-1,2-diol: The enantiomer of (1R)-1-(4-nitrophenyl)ethane-1,2-diol, differing in stereochemistry and potentially in biological activity.

    (1R)-1-(4-aminophenyl)ethane-1,2-diol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    (1R)-1-(4-nitrophenyl)propane-1,2-diol: Similar structure with an additional carbon in the alkyl chain, affecting its physical and chemical properties.

This compound stands out due to its specific stereochemistry and the presence of both nitro and diol functional groups, making it a versatile compound for various applications.

Properties

IUPAC Name

(1R)-1-(4-nitrophenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJHBFHEOQUUAR-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364176
Record name (1R)-1-(4-nitrophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77977-74-3
Record name (1R)-1-(4-nitrophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 2-(4-nitrophenyl)-2-oxoacetate (10.0 g, 47.8 mmol) in ethanol (100 mL) was slowly added sodium borohydride (4.54 g, 119.5 mmol) at 0° C. After the addition was completed, the reaction mixture was allowed to warm to RT and stirred for 12 h. The reaction was quenched by acetone (10 mL) and concentrated. The residue was purified by silica gel column chromatography (dichloromethane/methanol=5/1) to afford the title compound (8.0 g, 87%) as a brown solid. MS (ES+) C8H9NO4 requires: 183, found: 184 [M+H]+.
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Yield
87%

Synthesis routes and methods II

Procedure details

7 ml of a 1.0M tetrahydrofuran solution of diborane-tetrahydrofuran complex were added, at 0° C. under a stream of nitrogen, to a solution of 0.5 g of crude 4-nitrophenylglyoxylic acid in tetrahydrofuran, and the resulting mixture was stirred overnight at room temperature. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off, to give 0.56 g (quantitative yield) of 1-(4-nitrophenyl)-1,2-ethanediol as a crude product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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